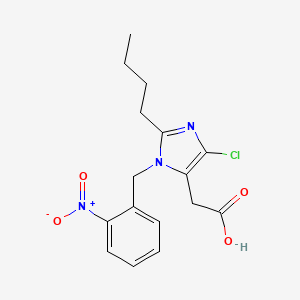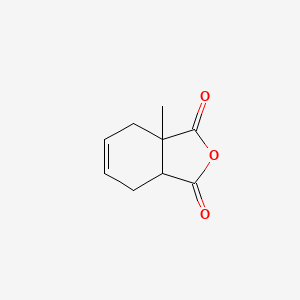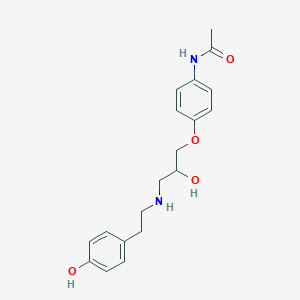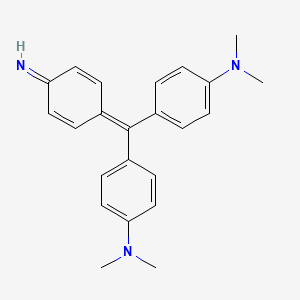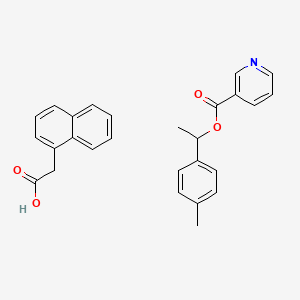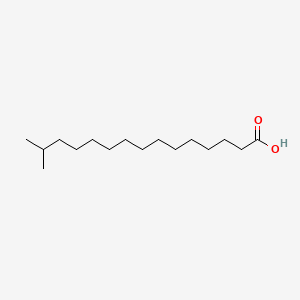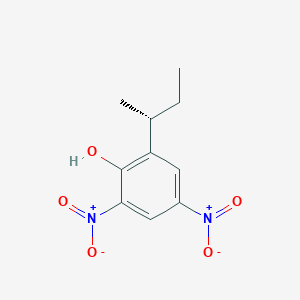
(R)-dinoseb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-dinoseb is the (R)-enantiomer of 2-(butan-2-yl)-4,6-dinitrophenol. It is an enantiomer of a (S)-dinoseb.
科学的研究の応用
Biodegradation of Dinoseb
Biodegradation in Soil and Water : Research has shown that dinoseb, a herbicide, can persist in contaminated soils and groundwaters, posing health and environmental hazards. Aerobic bacteria can transform dinoseb into reduced products under specific conditions, though these bacteria cannot degrade the entire molecule. An anaerobic consortium of bacteria, however, can completely degrade dinoseb to acetate and CO2 in certain environments. This indicates potential for bioremediation of dinoseb-contaminated areas (Stevens, Crawford, & Crawford, 2004).
Soil Contamination and Remediation : Dinoseb's widespread use and improper disposal practices have led to soil contamination. Studies on zerovalent iron (Fe(0)) indicate its effectiveness in removing dinoseb from various media, including aqueous solutions, soil slurries, and moist soils. This supports Fe(0) as a potential solution for on-site treatment of dinoseb-contaminated soil (Satapanajaru et al., 2009).
Chemical Analysis and Sensing
Voltammetric Sensors for Chiral Recognition : Research into voltammetric sensors has shown potential for specific recognition of pesticide enantiomers, including dinoseb. These sensors can distinguish between R- and S-specific enantiomers of dinoseb, indicating their usefulness in environmental monitoring and analysis (Basozabal et al., 2011).
Photocatalytic Degradation of Pesticides : A study on graphene oxide (GO) nanosheets decorated with nanoparticles demonstrated efficient photocatalytic degradation of dinoseb in water. This research suggests the application of such nanocomposites in the removal of pesticide pollutants, including dinoseb, from water resources (Zangiabadi et al., 2020).
Environmental and Toxicological Studies
Impact on Soil Microorganisms : Investigations on the effects of pesticides, including dinoseb, on soil microorganisms have shown that their application can alter microbial biomass, activity, and community-level substrate utilization. Such studies are crucial in understanding the broader ecological impact of dinoseb usage in agriculture (Fliessbach & Mäder, 2004).
Neurotoxic Hazard Characterization : Research on the neurotoxic effects of dinoseb in vitro suggests that exposure activates pathways involved in acute neurotoxicity and potentially in long-term effects seen in neurodegeneration. This highlights the importance of understanding the neurotoxic mechanisms of dinitrophenolic herbicides like dinoseb (Heusinkveld et al., 2016).
Scientific Research Applications of (R)-dinoseb
(R)-dinoseb is a compound that has been subject to various scientific investigations due to its environmental persistence and potential hazards. Here, I've summarized findings from key research areas exploring the applications and implications of (R)-dinoseb in scientific research:
Biodegradation and Remediation
Biodegradation by Bacterial Consortia : Studies have isolated bacteria capable of degrading dinoseb under both aerobic and anaerobic conditions, highlighting the potential for bioremediation in contaminated soils and groundwater. Aerobic bacteria could transform dinoseb to reduced products, while an anaerobic consortium was capable of degrading dinoseb completely into acetate and CO2, suggesting a promising approach for the bioremediation of dinoseb-contaminated environments (Stevens, Crawford, & Crawford, 2004).
Remediation Using Zerovalent Iron : Zerovalent iron (Fe(0)) has been demonstrated to effectively remove dinoseb from contaminated soil, showing 100% removal within 7 days. The process involved the reduction of nitro groups to amino groups and further transformation to non-persistent degradation products, supporting the use of zerovalent iron in on-site treatment of dinoseb-contaminated soil (Satapanajaru et al., 2009).
Toxicological Research
Metabolic Effects in Liver : Research on dinoseb's metabolic effects in the liver revealed its high affinity for lipid bilayers, significantly influencing liver metabolism by stimulating catabolism and inhibiting anabolism. This underscores the complex metabolic disruptions caused by dinoseb, even at concentrations that do not directly uncouple oxidative phosphorylation (Salla et al., 2017).
Developmental Toxicity : Dinoseb has been associated with developmental toxicity, including teratogenic effects in animal models. Despite its ban in many countries due to adverse health effects, it remains a concern due to its persistence in the environment and potential human exposure (Matsumoto, Poncipe, & Ema, 2008).
Environmental Impact and Monitoring
Effects on Soil Microorganisms : The impact of dinoseb on soil microorganisms was evaluated, showing significant short-term effects on microbial biomass and activities. This research suggests that dinoseb, along with other pesticides, could alter microbial communities and their functions, potentially affecting soil health and ecosystem services (Fliessbach & Mäder, 2004).
Photocatalytic Degradation : The use of GO/CuFe2O4–CdS nanocomposite as a photocatalyst was explored for the degradation of dinoseb in water, demonstrating high efficiency in removing pesticide pollutants. This research opens avenues for developing advanced materials for the photocatalytic treatment of water contaminated with dinoseb and similar compounds (Zangiabadi et al., 2020).
特性
製品名 |
(R)-dinoseb |
|---|---|
分子式 |
C10H12N2O5 |
分子量 |
240.21 g/mol |
IUPAC名 |
2-[(2R)-butan-2-yl]-4,6-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3/t6-/m1/s1 |
InChIキー |
OWZPCEFYPSAJFR-ZCFIWIBFSA-N |
異性体SMILES |
CC[C@@H](C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



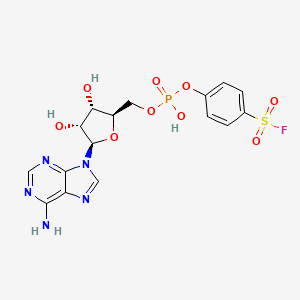
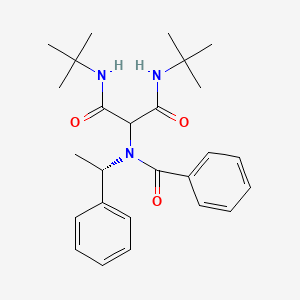
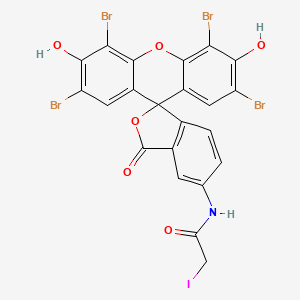

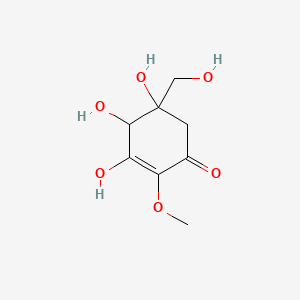
![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)
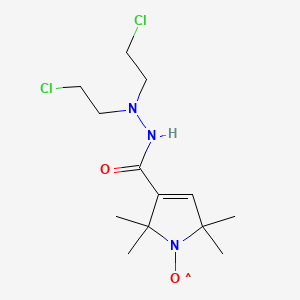
![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)
